![molecular formula C15H21N3O2 B2921922 4-tert-butyl-2-oxo-N-[(pyridin-2-yl)methyl]pyrrolidine-3-carboxamide CAS No. 2097923-88-9](/img/structure/B2921922.png)
4-tert-butyl-2-oxo-N-[(pyridin-2-yl)methyl]pyrrolidine-3-carboxamide
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Description
The compound “4-tert-butyl-2-oxo-N-[(pyridin-2-yl)methyl]pyrrolidine-3-carboxamide” is a derivative of pyrrolidine . Pyrrolidine is a five-membered nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .
Synthesis Analysis
An efficient method for the synthesis of the (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole (S)-t-BuPyOx ligand has been developed . Inconsistent yields and tedious purification in known routes to (S)-t-BuPyOx suggested the need for an efficient, dependable, and scalable synthetic route .Molecular Structure Analysis
The molecular structure of the compound is characterized by a five-membered pyrrolidine ring . The ring is one of the nitrogen heterocycles used widely by medicinal chemists . The structure of the compound is further characterized by the stereogenicity of carbons .Chemical Reactions Analysis
The pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol, have been described in the literature . The synthetic strategies used include ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or functionalization of preformed pyrrolidine rings .Scientific Research Applications
Crystallography and Structural Analysis
The compound has been utilized in crystallographic studies to understand molecular structures and interactions. The crystal structure of a related compound, tert-butyl (2-(4-oxo-2-thioxo-1,4-dihydroquinazolin-3(2H)-yl)ethyl)carbamate, was determined, which can provide insights into the structural aspects of “4-tert-butyl-2-oxo-N-[(pyridin-2-yl)methyl]pyrrolidine-3-carboxamide” due to the similarity in molecular frameworks .
Synthesis of Biologically Active Compounds
This compound serves as a precursor in the synthesis of biologically active molecules. For instance, it can be used to create derivatives with potential anticancer, anti-inflammatory, and analgesic properties, as seen in the synthesis of indole derivatives .
Antibacterial Activity
The compound has been screened for antibacterial activities against various strains such as Staphylococcus aureus and Escherichia coli. This indicates its potential application in developing new antibacterial agents .
Enzyme Inhibition
Derivatives of this compound have been explored as enzyme inhibitors. For example, a new pyrazole derivative, synthesized using a similar molecular scaffold, showed effectiveness as a PDE4 inhibitor, which is significant for treating anti-inflammatory diseases .
properties
IUPAC Name |
4-tert-butyl-2-oxo-N-(pyridin-2-ylmethyl)pyrrolidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O2/c1-15(2,3)11-9-18-14(20)12(11)13(19)17-8-10-6-4-5-7-16-10/h4-7,11-12H,8-9H2,1-3H3,(H,17,19)(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHOJLMLHBVXVJQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CNC(=O)C1C(=O)NCC2=CC=CC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-tert-butyl-2-oxo-N-[(pyridin-2-yl)methyl]pyrrolidine-3-carboxamide |
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